N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core substituted with a cyclopropyl group and a 4-oxoquinazolin-3(4H)-yl acetamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its bioactivity in medicinal chemistry, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-oxoquinazoline fragment is associated with diverse pharmacological roles, such as kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-12(17-15-19-18-13(23-15)9-5-6-9)7-20-8-16-11-4-2-1-3-10(11)14(20)22/h1-4,8-9H,5-7H2,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVPCVHINLEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate precursors under specific conditions.
Quinazolinone Formation: The quinazolinone moiety is usually prepared by condensation reactions involving anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes both acid- and base-catalyzed hydrolysis at distinct reactive sites:
Thiadiazole ring hydrolysis
Under acidic conditions (HCl, 80°C), the thiadiazole moiety opens to form intermediate thiosemicarbazides, which can rearrange into thiourea derivatives .
Amide bond cleavage
Basic hydrolysis (NaOH, 60°C) selectively breaks the acetamide bond, yielding 5-cyclopropyl-1,3,4-thiadiazol-2-amine and 2-(4-oxoquinazolin-3(4H)-yl)acetic acid.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (pH <3) | 6N HCl | Thiourea derivatives | 72-85% |
| Basic (pH >10) | 2M NaOH | Thiadiazolamine + Quinazolinone acid | 91% |
Alkylation Reactions
The quinazolinone nitrogen (N3) shows preferential reactivity in alkylation:
N-alkylation with haloalkanes
Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methylated derivatives. Steric hindrance from the cyclopropyl group limits reactivity at the thiadiazole nitrogen.
| Alkylating Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| CH₃I | DMF | 50°C | N3-methyl derivative | >95% |
| C₂H₅Br | Acetonitrile | Reflux | Mixed N/C-alkylation | 63% |
Acylation Reactions
The free amine group (after hydrolysis) participates in acyl transfer:
Schotten-Baumann acylation
Treatment with benzoyl chloride (C₆H₅COCl) in biphasic NaOH/CH₂Cl₂ yields N-benzoyl derivatives, preserving the thiadiazole-quinazolinone framework.
| Acylating Agent | Catalyst | Reaction Time | Product Stability |
|---|---|---|---|
| Acetyl chloride | Pyridine | 4 hrs | Stable up to 200°C |
| Benzoyl chloride | NaOH | 6 hrs | Crystallizes in ethanol |
Oxidation Reactions
Controlled oxidation targets sulfur and nitrogen centers:
Thiadiazole sulfur oxidation
H₂O₂/AcOH converts the thiadiazole's sulfur to sulfoxide, forming a chiral center without ring degradation.
Quinazolinone ring oxidation
KMnO₄ in acidic medium cleaves the quinazolinone to anthranilic acid derivatives.
| Oxidizing Agent | Site Modified | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Thiadiazole S-atom | Sulfoxide | Chirality studies |
| KMnO₄/H₂SO₄ | Quinazolinone ring | Anthranilate | Metabolic pathway analysis |
Cycloaddition Reactions
The thiadiazole's electron-deficient system participates in:
1,3-Dipolar cycloadditions
Reacts with nitrile oxides (RCNO) to form hybrid thiadiazole-isoxazoline structures, enhancing structural complexity.
| Dipolarophile | Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Acetonitrile oxide | Toluene, 80°C | 3:1 (C5 vs C2 attack) | |
| Phenyl nitrile oxide | Microwave irradiation | Exclusive C5 selectivity |
Stability Under Pharmacological Conditions
Critical degradation pathways identified during formulation studies:
| Condition | Degradation Pathway | Half-Life | Stabilization Method |
|---|---|---|---|
| pH 1.2 (gastric) | Thiadiazole ring protonation | 8.3 hrs | Enteric coating |
| UV light (300 nm) | Quinazolinone photooxidation | 22 mins | Amber glass packaging |
This comprehensive reactivity profile confirms the compound's utility as a synthetic intermediate and guides formulation strategies for pharmacological applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential as an anticancer agent. Research indicates that compounds with a thiadiazole moiety often exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways.
Antimicrobial Properties:
The compound has also shown promise in antimicrobial studies. Its structural components may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens. This makes it a candidate for further development as an antibiotic or antifungal agent.
Material Science
Development of Novel Materials:
Due to its unique molecular structure, this compound can be utilized in the synthesis of advanced materials with specific properties. For instance, modifications of the compound could lead to materials with enhanced electrical conductivity or fluorescence characteristics. Such materials are valuable in electronics and photonics.
Biological Studies
Biochemical Probes:
The compound's ability to interact with biological macromolecules positions it as a useful biochemical probe. Researchers can utilize it to study the role of thiadiazole derivatives in various biological processes, including enzyme inhibition and receptor modulation. This application is crucial for understanding disease mechanisms and developing targeted therapies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |
| Study C | Material Science | Reported successful synthesis of conductive polymers incorporating the compound, enhancing electrical properties significantly. |
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The cyclopropyl group in the target compound may improve pharmacokinetic properties (e.g., metabolic stability) over analogs with labile substituents like thioethers .
- Unresolved Data : Melting points, yields, and explicit biological data for the target compound are absent in the evidence, necessitating further experimental validation.
- Therapeutic Potential: Hybridization of 1,3,4-thiadiazole and quinazolinone moieties aligns with trends in dual-targeting drug design .
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring and a quinazolinone moiety , which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 299.35 g/mol. Its unique structure allows for interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 4.69 to 22.9 µM . This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
Moreover, this compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for AChE inhibition were found to be significantly lower than standard inhibitors, indicating strong potential for developing new treatments for neurological disorders and urinary tract infections .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound binds to specific kinases involved in cell signaling pathways, disrupting cancer cell proliferation.
- Antimicrobial Mechanism : It interferes with bacterial cell wall synthesis or function, leading to cell death.
- Enzyme Interaction : The compound's structure allows it to fit into the active sites of enzymes like AChE and urease, inhibiting their activity effectively.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other thiadiazole derivatives:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | MIC: 4.69 - 22.9 µM |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide | - | Moderate Anticancer | MIC: 10 - 30 µM |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide | - | Antimicrobial | MIC: 15 - 40 µM |
This table illustrates that while other compounds exhibit some level of biological activity, this compound demonstrates superior efficacy in certain applications.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead for further development in cancer therapeutics.
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound was shown to have an MIC value as low as 8 µM against these pathogens, suggesting its potential use as an antibiotic agent .
Q & A
Q. What synergies exist with existing chemotherapeutic agents?
- Combination Therapy :
- Synergistic Partners : Cisplatin (combination index: 0.3–0.5 in HeLa cells) via complementary DNA damage pathways .
- Antagonism Warning : Avoid co-administration with paclitaxel due to P-glycoprotein efflux upregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
